Acide Ibuprofène-d3

Vue d'ensemble

Description

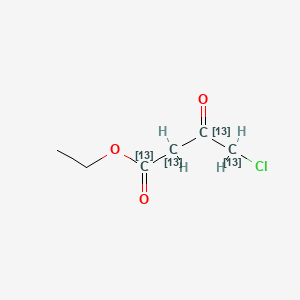

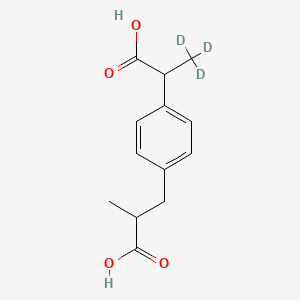

Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers) is a major labeled metabolite of Ibuprofen . It has a molecular formula of C13H13D3O4 and a molecular weight of 239.28 .

Molecular Structure Analysis

The molecular structure of Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers) is represented by the molecular formula C13H13D3O4 . The molecular weight is 239.28 .Chemical Reactions Analysis

The chemical reactions involving Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers) are not explicitly mentioned in the search results. It is known to be a major labeled metabolite of Ibuprofen .Physical And Chemical Properties Analysis

The physical and chemical properties of Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers) include a molecular formula of C13H13D3O4 and a molecular weight of 239.28 .Applications De Recherche Scientifique

Biodisponibilité accrue par estérification

L'ibuprofène, sous sa forme acide, présente une solubilité limitée (environ 21 mg/L), ce qui affecte sa biodisponibilité. Pour pallier ce problème, les chercheurs ont exploré l'estérification enzymatique comme stratégie d'hydrophilie. En estérifiant directement l'ibuprofène avec du sorbitol à l'aide de la lipase pancréatique porcine (PPL) dans un système biphasique hexane/eau, ils ont réussi à produire l'ester IBU-sorbitol. Cette approche améliore la solubilité et la biodisponibilité du médicament, le rendant plus efficace pour l'administration orale .

Développement de prodrogues

L'estérification de l'ibuprofène avec du sorbitol conduit également à la formation d'une prodrogues. Les prodrogues sont des composés inactifs ou moins actifs qui se transforment en médicament actif dans l'organisme. Dans ce cas, l'ester IBU-sorbitol agit comme une prodrogues, libérant l'ibuprofène actif lors du métabolisme. Les prodrogues peuvent améliorer la stabilité, l'absorption et le ciblage des médicaments .

Synthèse biocatalytique

Les chercheurs ont exploré des approches biocatalytiques pour la synthèse de dérivés de l'ibuprofène. En utilisant des enzymes comme la PPL, ils peuvent modifier sélectivement le groupe acide carboxylique de l'ibuprofène, conduisant à de nouveaux dérivés aux propriétés modifiées. Ces dérivés peuvent présenter une pharmacocinétique améliorée ou des effets secondaires réduits .

Capteurs colorimétriques et fluorogènes

Les acides carboxyliques, y compris les dérivés de l'ibuprofène, peuvent servir de blocs de construction pour la conception de capteurs colorimétriques et fluorogènes. Ces capteurs détectent des analytes spécifiques en fonction des changements de couleur ou de fluorescence. Les chercheurs ont exploré l'utilisation de capteurs à base d'ibuprofène pour des applications dans des conditions physiologiques et des additifs alimentaires .

Protection de la muqueuse gastrique

Bien que l'ibuprofène soit efficace, son groupe acide carboxylique peut causer des dommages lorsqu'il entre en contact avec la muqueuse gastrique. Les chercheurs ont étudié des stratégies pour atténuer cet effet, telles que la conception de prodrogues ou de formulations qui minimisent l'irritation locale et maintiennent la fonction cytoprotectrice des prostaglandines dans l'estomac .

Aperçus structurels

La liaison hydrogène O–H OQC doublement intermoléculaire dans les dimères cycliques de l'ibuprofène, observée par analyse aux rayons X, fournit des informations structurelles. La compréhension de ces interactions aide à concevoir des AINS plus efficaces et à optimiser leurs propriétés pharmacologiques .

Mécanisme D'action

Target of Action

Ibuprofen Carboxylic Acid-d3, also known as 3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid, primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid into prostaglandins . Prostaglandins are responsible for several physiological processes such as inflammation, pain sensitization, and fever .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes . This inhibition is achieved through the formation of a salt bridge between the carboxylic acid group of the compound and Arg120 in the active site cavity (ASC) of COX-1 . This interaction blocks the catalytic active site of the COX enzymes, preventing the conversion of arachidonic acid into prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by Ibuprofen Carboxylic Acid-d3 is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandin PGH2, a precursor of various other prostaglandins . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation, pain, and fever .

Pharmacokinetics

Ibuprofen Carboxylic Acid-d3 exhibits a two-compartment open model pharmacokinetics . The absorption of the compound is rapid and complete when given orally, and its distribution in the body is extensive due to its high binding affinity to plasma albumin . The compound undergoes biotransformation to glucuronide conjugate metabolites, which are excreted in urine . The pharmacokinetics of the compound are minimally influenced by factors such as advanced age, the presence of alcoholic liver disease, or rheumatoid arthritis .

Result of Action

The primary result of the action of Ibuprofen Carboxylic Acid-d3 is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound reduces the physiological processes mediated by these molecules, such as inflammation and pain sensitization .

Action Environment

The action of Ibuprofen Carboxylic Acid-d3 can be influenced by environmental factors. For instance, the compound has a high solubility in organic solvents, such as acetone or propanol, but exhibits a low solubility in water . This solubility profile can affect the compound’s bioavailability and efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, the concomitant use of ibuprofen and aspirin appears to reduce ibuprofen plasma levels to less than half those observed with ibuprofen alone .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ibuprofen Carboxylic Acid-d3 are closely related to its parent compound, Ibuprofen. Ibuprofen is a non-selective reversible inhibitor of cyclo-oxygenase isozyme (COX)-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane and prostacyclin . Therefore, it can be inferred that Ibuprofen Carboxylic Acid-d3 may interact with these enzymes in a similar manner.

Cellular Effects

For instance, Ibuprofen can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ibuprofen Carboxylic Acid-d3 is not fully understood. Given its structural similarity to Ibuprofen, it is likely that it exerts its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Ibuprofen, the parent compound, is known to undergo glucuronidation, resulting in the formation of Ibuprofen acylglucoronide . It is possible that Ibuprofen Carboxylic Acid-d3 is involved in similar metabolic pathways.

Propriétés

IUPAC Name |

3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVLBIVDYADZPL-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721475 | |

| Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216505-29-1 | |

| Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

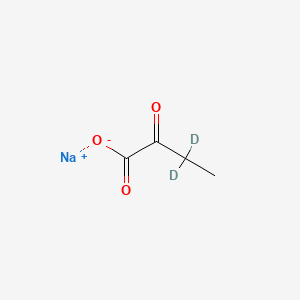

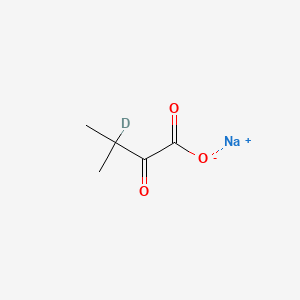

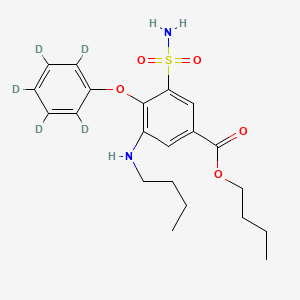

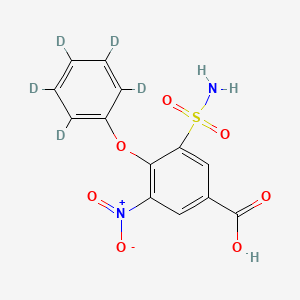

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.